molecular formula C7H9N3 B3151352 5-Allylpyrazin-2-amine CAS No. 710323-25-4

5-Allylpyrazin-2-amine

Cat. No. B3151352
CAS No.: 710323-25-4
M. Wt: 135.17 g/mol
InChI Key: GKBBAKRTWRPRJL-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A mixture of 2-amino-5-bromopyrazine (1.00 g, 5.746 mmol), tetrakis(triphenylphosphine)palladium(0) (132 mg, 0.114 mmol), allyltri-n-butyltin (2.2 mL, 7.096 mmol), lithium chloride (875.0 mg, 20.64 mmol) and N,N-diisopropylethylamine (2.6 mL, 14.93 mmol) in N,N-dimethylformamide (29 mL) was stirred at 120° C. for 45 min. The reaction mixture was cooled to 25° C. and then treated with a saturated aqueous potassium fluoride solution (20 mL). The mixture was stirred for 3 h, treated with a solution of water and a saturated aqueous sodium chloride solution, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40L, Silica, 1/1 hexanes/ethyl acetate) afforded 5-allyl-pyrazin-2-ylamine (378.2 mg, 48.7%) as a yellow solid: LRMS for C7H9N3 (M+H)+ at m/z=136.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5](Br)=[CH:4][N:3]=1.[CH2:9]([Sn](CCCC)(CCCC)CCCC)[CH:10]=[CH2:11].[Cl-].[Li+].C(N(CC)C(C)C)(C)C.[F-].[K+]>CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH2:11]([C:5]1[N:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1)[CH:10]=[CH2:9] |f:2.3,5.6,^1:46,48,67,86|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
875 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
29 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
132 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
a saturated aqueous sodium chloride solution, and extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)C=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 378.2 mg
YIELD: PERCENTYIELD 48.7%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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